N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide
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Overview
Description
N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with various substituents that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation, using fluorescein as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant . This method is efficient and environmentally friendly, as it does not require a metal catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s substituents also contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used as anticancer agents.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide is unique due to its specific combination of substituents, which enhance its biological activity and selectivity. The presence of the benzyl, chloro, and dimethylamino groups contributes to its distinct chemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C30H34BrClN4O |
---|---|
Molecular Weight |
582.0 g/mol |
IUPAC Name |
N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide |
InChI |
InChI=1S/C30H34BrClN4O/c1-4-28(36(18-8-17-34(2)3)30(37)23-11-14-25(31)15-12-23)29-33-27-19-26(32)16-13-24(27)21-35(29)20-22-9-6-5-7-10-22/h5-7,9-16,19,28H,4,8,17-18,20-21H2,1-3H3 |
InChI Key |
XNGNNAPGNJEQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=C(CN1CC3=CC=CC=C3)C=CC(=C2)Cl)N(CCCN(C)C)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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